ethyl 2-[(2Z)-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Description
Ethyl 2-[(2Z)-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C24H28N4O7S3 and its molecular weight is 580.69. The purity is usually 95%.
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Scientific Research Applications
Tautomeric Properties and Decomposition
Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a related compound, exists as a mixture of tautomers. It decomposes to (1,2-benz-isothiazol-3-yl)acetonitrile (85%) when heated in dimethyl sulphoxide. This highlights the compound's thermal stability and tautomeric properties under certain conditions (Carrington et al., 1972).
Synthesis and Structural Analysis
The synthesis of derivatives like ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate highlights the compound's versatility in forming various structurally diverse derivatives. These derivatives' structures were confirmed through elemental analysis and spectroscopic data, indicating the compound's potential in creating new chemical entities (Mohamed, 2014).
Antimicrobial and Pharmacological Screening
Ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate and its derivatives have been synthesized and screened for various biological activities. These activities include antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic properties, demonstrating the compound's significance in pharmaceutical research and potential drug development (Patel et al., 2009).
Novel Compounds and Biological Screening
The synthesis of novel compounds from this chemical entity, such as amino-imino derivatives, and their subsequent use in creating new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, demonstrates its utility in expanding chemical libraries for biological screening (Mohamed, 2021).
Antimicrobial Agent Design
The compound's derivatives have been designed as potential antimicrobial agents, showcasing its application in addressing antibiotic resistance. The detailed characterization of these derivatives includes IR, NMR, and elemental analysis, confirming their structures and potential efficacy (Alsarahni et al., 2017).
Properties
IUPAC Name |
ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O7S3/c1-3-35-22(29)15-28-20-9-8-19(37(25,31)32)14-21(20)36-24(28)26-23(30)17-4-6-18(7-5-17)38(33,34)27-12-10-16(2)11-13-27/h4-9,14,16H,3,10-13,15H2,1-2H3,(H2,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHMTNDUJNFAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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